molecular formula C13H11Cl B1322029 2-(Chloromethyl)-1,1'-biphenyl CAS No. 38580-83-5

2-(Chloromethyl)-1,1'-biphenyl

Cat. No.: B1322029
CAS No.: 38580-83-5
M. Wt: 202.68 g/mol
InChI Key: QEFMDEFYYCMJPY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,1’-biphenyl is an organic compound that consists of a biphenyl structure with a chloromethyl group attached to one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,1’-biphenyl typically involves the chloromethylation of biphenyl. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of biphenyl then attack the electrophilic carbon, followed by rearomatization of the aromatic ring to form the chloromethylated product .

Industrial Production Methods: In an industrial setting, the production of 2-(Chloromethyl)-1,1’-biphenyl can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process typically involves the same chloromethylation reaction but with careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution at elevated temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

  • Hydroxymethyl-1,1’-biphenyl
  • Formyl-1,1’-biphenyl
  • Methyl-1,1’-biphenyl

Scientific Research Applications

2-(Chloromethyl)-1,1’-biphenyl has several applications in scientific research:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: The compound can be used to create derivatives with potential therapeutic properties.
  • Materials Science: It is used in the development of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,1’-biphenyl in chemical reactions involves the electrophilic nature of the chloromethyl group. This group can be attacked by nucleophiles, leading to substitution reactions. The presence of the biphenyl structure provides stability and influences the reactivity of the compound. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, although detailed studies on its biological activity are limited.

Comparison with Similar Compounds

  • Chloromethylbenzene (Benzyl Chloride)
  • 2-Chloromethyl-4-methylquinazoline
  • Chloromethyl methyl ether

Comparison: 2-(Chloromethyl)-1,1’-biphenyl is unique due to its biphenyl structure, which provides additional stability and potential for further functionalization compared to simpler chloromethyl compounds like benzyl chloride. The presence of two aromatic rings can also influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

1-(chloromethyl)-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFMDEFYYCMJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620986
Record name 2-(Chloromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38580-83-5
Record name 2-(Chloromethyl)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38580-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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